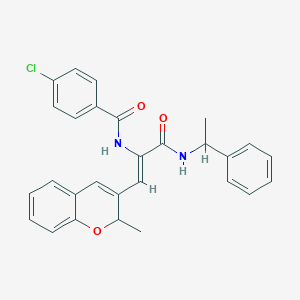

(Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O3/c1-18(20-8-4-3-5-9-20)30-28(33)25(31-27(32)21-12-14-24(29)15-13-21)17-23-16-22-10-6-7-11-26(22)34-19(23)2/h3-19H,1-2H3,(H,30,33)(H,31,32)/b25-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHSIZAXKNDKBD-UQQQWYQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NC(C)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NC(C)C3=CC=CC=C3)\NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the coumarin moiety and subsequent coupling reactions. The compound can be synthesized via a multi-step reaction involving:

- Formation of the Coumarin Derivative : This is achieved through the condensation of appropriate aldehydes and ketones.

- Amide Bond Formation : The final step involves coupling the coumarin derivative with an amine to form the desired amide structure.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that coumarin derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival .

Table 1: Summary of Antiproliferative Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The IC50 values for AChE inhibition were reported as low as 43 nM for structurally related compounds, indicating a strong inhibitory effect .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the coumarin backbone and variations in substituents on the benzamide moiety can significantly impact its pharmacological properties.

Key Findings in SAR Studies:

- Modification of Coumarin Ring : Alterations to the methyl group on the coumarin ring have been shown to enhance antioxidant activity.

- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzamide portion affects both enzyme inhibition and antiproliferative activity.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study 1 : A study involving a series of coumarin derivatives demonstrated that modifications at specific positions led to enhanced AChE inhibition, suggesting a pathway for developing new treatments for Alzheimer's disease.

- Case Study 2 : Clinical evaluations of similar compounds showed significant reductions in tumor size in murine models, supporting their use as anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that compounds with structural similarities to (Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide exhibit promising anticancer activities. The chromene moiety is known for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, derivatives of chromene have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, showing significant IC50 values that suggest their potential as anticancer agents .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell growth and survival. Specifically, the interaction with estrogen receptors and inhibition of topoisomerases have been proposed as possible mechanisms .

Antimicrobial Activity

Antibacterial and Antifungal Effects:

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. For example, its derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies:

In one study, a series of chromene derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds containing the benzamide functional group demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Computational Analysis:

Molecular docking studies are crucial for understanding the binding interactions between this compound and its biological targets. These studies help elucidate the potential efficacy of the compound by predicting how it interacts with specific proteins involved in disease pathways.

Findings:

Docking studies have shown that this compound can effectively bind to target enzymes or receptors, which may be linked to its observed biological activities. For instance, docking simulations revealed favorable binding affinities with targets associated with cancer progression and microbial resistance mechanisms .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Key Observations :

- Mass and Complexity : The target compound has the highest molecular mass (~477.96 Da) due to its bulky chromene and phenylethyl groups, which may enhance lipophilicity and steric hindrance compared to simpler analogs .

- Melting Points : Sulfonamide-substituted analogs (e.g., ) exhibit higher melting points (240–268°C), likely due to strong hydrogen bonding from sulfonamide groups. The target compound lacks such polar groups, suggesting lower thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide?

- Methodology : A multi-step synthesis involving condensation and amide coupling is typical. For example:

- Step 1 : React 2-methyl-2H-chromen-3-yl derivatives with propiolic acid derivatives to form the enone backbone.

- Step 2 : Introduce the (1-phenylethyl)amino group via reductive amination or nucleophilic substitution under anhydrous conditions.

- Step 3 : Perform amide coupling with 4-chlorobenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane.

- Key Reagents : Potassium carbonate (K₂CO₃) for deprotonation, trichloroisocyanuric acid (TCICA) for selective oxidation, and acetonitrile (CH₃CN) as a solvent .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm stereochemistry and substituent positions. Look for characteristic shifts: aromatic protons (δ 6.5–8.5 ppm), enone carbonyl (δ ~190 ppm), and amide NH (δ ~10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve Z/E isomerism and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods assist in resolving structural ambiguities or isomerism?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level to compare calculated vs. experimental NMR shifts and confirm the Z-configuration.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) to predict solubility and aggregation behavior.

- Software Tools : Gaussian 16 for DFT, Mercury for crystallographic visualization, and SHELX for refining X-ray data .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be systematically addressed?

- Methodology :

- Cross-Validation : Compare NMR data with analogs (e.g., : 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent-induced shifts.

- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the amide group) by observing line broadening at low temperatures.

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons (e.g., between chromenyl and benzamide groups) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to screen parameters (temperature, solvent polarity, catalyst loading). For example, highlights flow chemistry for controlled oxidation steps.

- Catalyst Optimization : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved.

- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Notes

- Advanced questions emphasize hypothesis-driven experimentation and interdisciplinary approaches (e.g., integrating flow chemistry with DoE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.